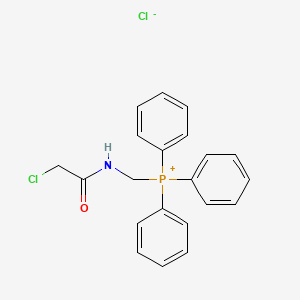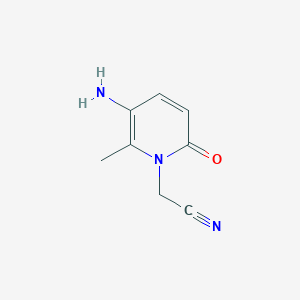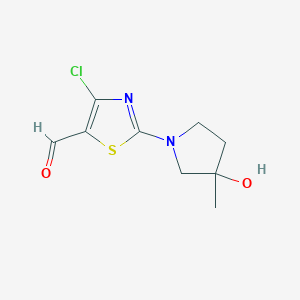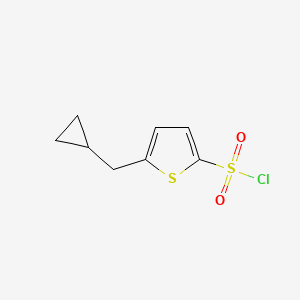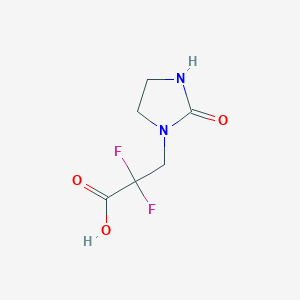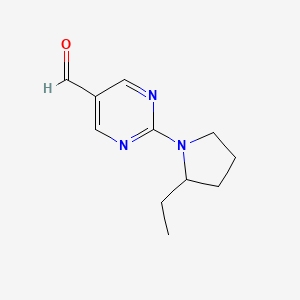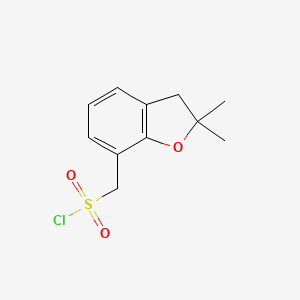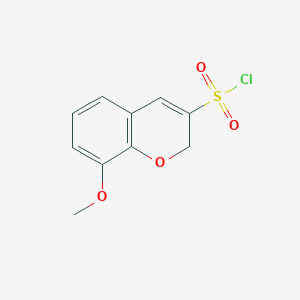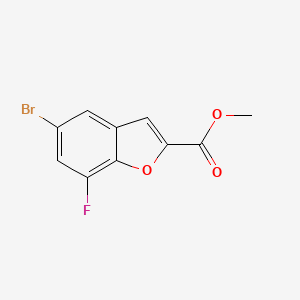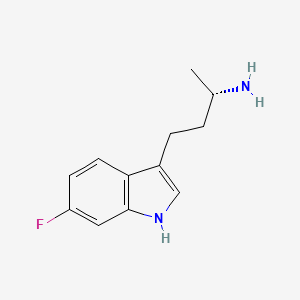
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the fluoro group in the indole ring can significantly influence the compound’s biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 6-fluoroindole derivative.
Alkylation: The 6-fluoroindole is then subjected to alkylation with a suitable butan-2-amine derivative.
Chiral Resolution: The resulting product is resolved into its enantiomers to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro group in the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.
Wissenschaftliche Forschungsanwendungen
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets in the body. The fluoro group in the indole ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-4-(1H-indol-3-yl)butan-2-amine: Lacks the fluoro group, which can result in different biological activities.
(2S)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine: The position of the fluoro group is different, which can affect its chemical properties and biological activity.
(2S)-4-(6-Chloro-1H-indol-3-yl)butan-2-amine: The chloro group can have different electronic effects compared to the fluoro group.
Uniqueness
The presence of the fluoro group at the 6-position of the indole ring in (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine makes it unique compared to other similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H15FN2 |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(14)2-3-9-7-15-12-6-10(13)4-5-11(9)12/h4-8,15H,2-3,14H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
GVZVJUWYEXHMDA-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CCC1=CNC2=C1C=CC(=C2)F)N |
Kanonische SMILES |
CC(CCC1=CNC2=C1C=CC(=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


